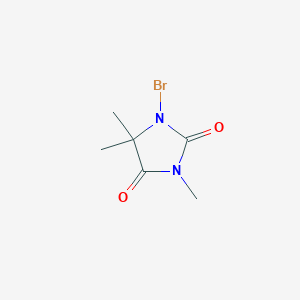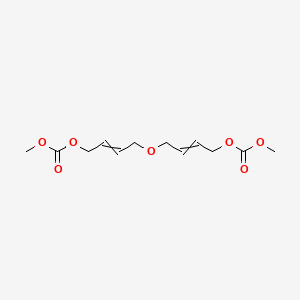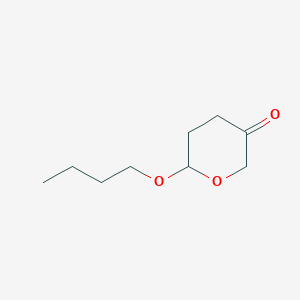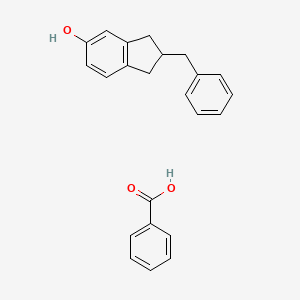![molecular formula C16H12N2O2S B14470978 Bis(benzo[d]oxazol-2-ylmethyl)sulfane CAS No. 66000-36-0](/img/structure/B14470978.png)
Bis(benzo[d]oxazol-2-ylmethyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(benzo[d]oxazol-2-ylmethyl)sulfane is a heterocyclic compound that belongs to the class of benzoxazole derivatives. These compounds are characterized by a benzene ring fused with an oxazole ring, and in this case, two such units are linked via a sulfane (sulfur) bridge. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(benzo[d]oxazol-2-ylmethyl)sulfane typically involves the reaction of 2-aminophenol with carbon disulfide in the presence of a base to form the benzoxazole ring. This intermediate is then reacted with a suitable alkylating agent to introduce the sulfane bridge. The reaction conditions often require a solvent such as dimethylformamide and a catalyst like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Bis(benzo[d]oxazol-2-ylmethyl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfane bridge to a thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties, such as fluorescence and conductivity
Mécanisme D'action
The mechanism of action of bis(benzo[d]oxazol-2-ylmethyl)sulfane involves its interaction with cellular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or interfere with DNA replication and transcription by intercalating into the DNA strands. These interactions disrupt cellular processes, leading to cell death, particularly in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(benzo[d]imidazol-2-ylmethyl)sulfane
- Bis(benzo[d]thiazol-2-ylmethyl)sulfane
- Bis(benzo[d]oxazol-2-ylmethyl)ether
Uniqueness
Bis(benzo[d]oxazol-2-ylmethyl)sulfane stands out due to its unique combination of a benzoxazole ring and a sulfane bridge, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and a broader spectrum of biological activities, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
66000-36-0 |
|---|---|
Formule moléculaire |
C16H12N2O2S |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
2-(1,3-benzoxazol-2-ylmethylsulfanylmethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H12N2O2S/c1-3-7-13-11(5-1)17-15(19-13)9-21-10-16-18-12-6-2-4-8-14(12)20-16/h1-8H,9-10H2 |
Clé InChI |
ROAXLGSFGIOFMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)CSCC3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
![{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid](/img/structure/B14470964.png)




![2-Cyano-N-methyl-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14470988.png)
![(2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;perchlorate](/img/structure/B14470990.png)
